Macrophin-d6
Description
Macrophin-d6 (CAS 115722-21-9) is a deuterated analog of Macrophin, a complex organic compound classified as a methyl ester of 3-methyl-2-butenoic acid. Its structure includes a substituted 2H-pyran core with functional groups such as hydroxymethyl, methoxy, oxo, and a propenyl ester moiety . The deuterium labeling (-d6) indicates six deuterium atoms, likely incorporated at specific positions to enhance stability or serve as isotopic tracers in analytical applications. This compound is marketed as a high-purity research chemical, with a price of €29,616 for 25 mg, reflecting its specialized use in mass spectrometry or nuclear magnetic resonance (NMR) studies as an internal standard .
Properties
Molecular Formula |
C₁₇H₁₄D₆O₈ |
|---|---|
Molecular Weight |
358.37 |
Synonyms |
(E)-[5-(Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxo-1-propenyl)-2-oxo-2H-pyran-3-yl]methyl Ester 3-Methyl-2-butenoic Acid-d6; (E)-(5-Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxoprop-1-en-1-yl)-2-oxo-2H-pyran-3-yl)methyl 3-Methylbut-2-enoate-d6; Groves |
Origin of Product |
United States |
Comparison with Similar Compounds
Macrophin (Non-Deuterated Analog)
Key differences include:
Deuteration in this compound increases molecular weight and reduces metabolic degradation, making it ideal for pharmacokinetic studies. However, the non-deuterated Macrophin is more cost-effective for synthetic or non-isotope-sensitive applications .
Tofenamic Acid (Functional Analogs in Research)
While structurally distinct from this compound, diphenylamine analogs like tofenamic acid (CAS 13710-19-5) share functional similarities in research contexts. Tofenamic acid, a non-steroidal anti-inflammatory drug (NSAID), has been studied in oncology for its anti-proliferative effects .
| Parameter | This compound | Tofenamic Acid |
|---|---|---|
| Core Structure | Substituted 2H-pyran ester | Diphenylamine derivative |
| Primary Use | Analytical standard | NSAID, oncology research |
| Deuteration | Yes (-d6) | No |
Though this compound and tofenamic acid differ in structure, both are utilized in specialized research—this compound in analytical chemistry and tofenamic acid in therapeutic exploration .
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